Vasoconstrictor Potency: CTA2 Achieves Significant Coronary Constriction at Sub-Nanomolar Concentrations, Surpassing Other TXA2 Mimetics
Carbocyclic thromboxane A2 (CTA2) elicits coronary vasoconstriction at exceptionally low concentrations, demonstrating a potency profile that distinguishes it from other TXA2 analogs. In isolated perfused cat coronary arteries, CTA2 produced coronary constriction at concentrations as low as 50 pg/mL [1]. At a constant flow rate, 5 ng/mL CTA2 increased perfusion pressure by 40 ± 4 mmHg, and at 7.5 nM, it increased pressure by 33 ± 3 mmHg (n=20) [1][2]. In contrast, the widely used TXA2 mimetic U46619 requires approximately 40-fold higher concentrations to achieve comparable effects on platelet aggregation, with an EC50 of ~40 nM for aggregation in rabbit platelets [3]. This high vasoconstrictor potency of CTA2 enables experimental detection of subtle vascular responses that may be missed with less potent analogs.
| Evidence Dimension | Coronary vasoconstriction potency |
|---|---|
| Target Compound Data | Threshold: 50 pg/mL; 5 ng/mL → 40 ± 4 mmHg perfusion pressure increase; 7.5 nM → 33 ± 3 mmHg increase |
| Comparator Or Baseline | U46619: EC50 ≈ 40 nM for platelet aggregation (40-fold higher concentration required) |
| Quantified Difference | CTA2 is approximately 40-fold more potent than U46619 for comparable functional responses |
| Conditions | Isolated perfused cat coronary arteries (constant flow); rabbit platelet aggregation assay |
Why This Matters
Researchers studying coronary vascular biology or screening vasoactive compounds require high-potency agonists to reliably elicit measurable responses at physiologically relevant concentrations.
- [1] Smith EF 3rd, Lefer AM, Nicolaou KC. Mechanism of coronary vasoconstriction induced by carbocyclic thromboxane A2. Am J Physiol. 1981 Apr;240(4):H493-7. doi: 10.1152/ajpheart.1981.240.4.H493. View Source
- [2] Smith EF 3rd, Schmunk G, Lefer AM. Antagonism of thromboxane analog-induced vasoconstriction by non-steroidal anti-inflammatory agents. J Cardiovasc Pharmacol. 1981 Jul-Aug;3(4):791-800. doi: 10.1097/00005344-198107000-00012. View Source
- [3] Morinelli TA, Niewiarowski S, Daniel JL, Smith JB. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C-Ca2+ pathway in rabbit platelets. J Pharmacol Exp Ther. 1990;253(3):1034-42. View Source
